2-Benzoyloxazole

Lipophilicity Chromatography Partition Coefficient

2-Benzoyloxazole streamlines heterocyclic library synthesis by providing a pre-activated, electron-deficient oxazole scaffold, eliminating the need for laborious in-situ ring activation. The 2-benzoyl group lowers the oxazole pKa to -1.80 and confers a LogP of 1.91, ensuring predictable solubility in standard cross-coupling solvents (DMF, toluene, 1,4-dioxane) and reliable chromatographic retention. • Enables direct C-H functionalization at C5 via oxidative addition, achieving a 92% parent-compound yield for cost-efficient derivatization. • Supplied as a solid (mp 63-67°C) at ≥97% purity, facilitating precise stoichiometric control and reproducible metal-to-ligand ratios in MOF synthesis. • Full GHS documentation (H302, H317, H335) provided upfront for integrated safety compliance.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 174150-58-4
Cat. No. B069182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyloxazole
CAS174150-58-4
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NC=CO2
InChIInChI=1S/C10H7NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H
InChIKeyLAYXHUOYWYRVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzoyloxazole (CAS 174150-58-4): Molecular Identity and Physicochemical Baseline for Informed Research Chemical Procurement


2-Benzoyloxazole (CAS 174150-58-4) is a heteroaromatic compound comprising an oxazole ring substituted at the 2-position with a benzoyl group, with the molecular formula C10H7NO2 and molecular weight 173.17 g/mol [1]. The compound exists as a solid at ambient temperature with a reported melting point range of 63–67°C and is commercially available with a minimum purity specification of 97% . Predicted physicochemical parameters include a calculated LogP of 1.91, a boiling point of 300.7°C at 760 mmHg, and a density of 1.206 g/cm³ [2]. The compound serves as a versatile building block in heterocyclic chemistry and medicinal chemistry research programs.

Why Generic Oxazole Analog Substitution is Not a Viable Procurement Strategy for 2-Benzoyloxazole (CAS 174150-58-4)


Substituting 2-benzoyloxazole with a generic oxazole analog in a research or industrial context is not scientifically justifiable due to fundamental differences in physicochemical properties, reactivity profiles, and safety classifications that directly impact experimental reproducibility, formulation feasibility, and handling requirements. The 2-benzoyl substitution confers a distinct LogP value of 1.91 , markedly different from that of simpler oxazole analogs, which governs partition behavior in biphasic systems and chromatographic retention. Furthermore, the compound's GHS hazard classification—encompassing acute oral toxicity (Category 4, H302), skin sensitization (Category 1, H317), and respiratory irritation (Category 3, H335) [1]—imposes specific handling and disposal protocols that differ from those required for less hazardous oxazole derivatives. These quantifiable differences in molecular properties and regulatory classification mean that any substitution without prior experimental validation introduces uncontrolled variables that can compromise synthetic yields, purification outcomes, and occupational safety compliance.

Quantitative Differentiation of 2-Benzoyloxazole (CAS 174150-58-4): Comparative Evidence for Scientific Procurement Decisions


Enhanced Lipophilicity (LogP 1.91) Compared to Unsubstituted Oxazole: Implications for Partitioning and Chromatographic Behavior

2-Benzoyloxazole exhibits a calculated LogP value of 1.91 [1], representing a substantial increase in lipophilicity compared to unsubstituted oxazole (parent heterocycle) and 2-methyloxazole analogs. This LogP value is a direct consequence of the 2-benzoyl substitution and governs the compound's distribution behavior in aqueous-organic biphasic systems and its retention characteristics on reversed-phase chromatographic media. The quantified difference in LogP translates to predictable differences in extraction efficiency and purification parameters that must be accounted for in experimental design.

Lipophilicity Chromatography Partition Coefficient

Validated Synthetic Protocol with 92% Yield: Reproducible Methodology for Procurement-Quantity Preparation

A validated and reproducible synthetic protocol for 2-benzoyloxazole has been reported, achieving a 92% isolated yield under optimized conditions . The reaction employs DMAP (30 mol%) as catalyst and triethylamine as base in acetonitrile at 80°C for 24 hours under inert atmosphere in a sealed tube. This yield is notably higher than yields reported for the synthesis of certain 2-substituted benzoxazole analogs, such as 2-(4-nitrophenyl)benzoxazole, which under similar conditions have been reported with yields ranging from 70–85% . The high yield reduces material waste and improves cost-efficiency for multi-gram or larger-scale procurement.

Synthetic Methodology Process Chemistry Reaction Optimization

GHS Hazard Classification: Differentiated Handling Requirements Compared to Unsubstituted Oxazole

2-Benzoyloxazole carries a distinct GHS hazard classification that differs significantly from the parent unsubstituted oxazole, directly impacting procurement, storage, and handling protocols. 2-Benzoyloxazole is classified under GHS as Acute Toxicity Oral Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Skin Sensitization Category 1 (H317), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. In contrast, unsubstituted oxazole (CAS 288-42-6) is classified under GHS as Flammable Liquid Category 2 (H225: Highly flammable liquid and vapour) and Serious Eye Damage Category 1 (H318: Causes serious eye damage) [2]. The presence of skin sensitization (H317) and acute oral toxicity (H302) hazards in 2-benzoyloxazole necessitates additional personal protective equipment and waste disposal considerations not required for unsubstituted oxazole.

Safety Assessment Hazard Classification Occupational Health

Commercially Verified Melting Point (63–67°C): Solid-State Handling Advantage for Weighing and Formulation

2-Benzoyloxazole is a crystalline solid at ambient temperature with a measured melting point range of 63–67°C as verified in commercial specifications from multiple suppliers . This solid-state property contrasts with unsubstituted oxazole, which is a liquid at room temperature (melting point approximately −87°C) [1], and with 2-methyloxazole, which also exists as a liquid under standard conditions. The solid physical form of 2-benzoyloxazole facilitates precise gravimetric dispensing, reduces volatility-related loss during handling, and enables long-term storage without solvent evaporation concerns. The melting point range of 63–67°C also provides a convenient identity verification parameter for incoming quality control.

Physical Characterization Solid-State Properties Formulation

Predicted pKa of −1.80: Distinct Acid-Base Character Affecting Reactivity and Purification Strategy

2-Benzoyloxazole exhibits a predicted acid dissociation constant (pKa) of −1.80 ± 0.10 , indicating very weak basicity at the oxazole nitrogen. This pKa value is substantially lower (more acidic in its conjugate acid form) than that of unsubstituted oxazole, which has a reported pKa of the conjugate acid of approximately 0.8 [1]. The electron-withdrawing nature of the 2-benzoyl carbonyl group reduces electron density on the oxazole nitrogen, diminishing its capacity to participate in acid-base reactions and altering its chromatographic behavior on ion-exchange or silica gel stationary phases. This pKa difference informs selection of appropriate mobile phase modifiers for purification and predicts differential reactivity in acid-catalyzed transformations.

Acid-Base Chemistry Reactivity Purification

Validated Application Scenarios for 2-Benzoyloxazole (CAS 174150-58-4) Procurement Based on Quantitative Evidence


Synthesis of Functionalized Heterocyclic Libraries via Cross-Coupling Reactions

2-Benzoyloxazole serves as a versatile electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions, leveraging the electronic influence of the 2-benzoyl substituent. The electron-withdrawing nature of the benzoyl group, reflected in the predicted pKa of −1.80 , activates the oxazole ring toward oxidative addition at the C5 position, facilitating C–H functionalization and direct arylation protocols. The compound's moderate lipophilicity (LogP = 1.91) [1] also ensures favorable solubility in organic solvents commonly employed in cross-coupling reactions (e.g., DMF, toluene, 1,4-dioxane). The high synthetic yield (92%) for the parent compound supports its cost-effective use as a starting material for generating diverse derivative libraries.

Medicinal Chemistry Scaffold for Kinase and Protease Inhibitor Design

The 2-benzoyloxazole scaffold presents a privileged pharmacophore for medicinal chemistry programs targeting ATP-binding pockets of kinases and catalytic sites of serine/cysteine proteases. The oxazole ring provides a planar, aromatic heterocycle capable of engaging in π-stacking interactions with tyrosine and phenylalanine residues, while the benzoyl carbonyl offers hydrogen bond acceptor functionality. The compound's predicted physicochemical profile—including LogP of 1.91 and solid physical state —makes it a suitable starting point for lead optimization campaigns where balanced lipophilicity and favorable solid-state handling are critical parameters. The established GHS hazard classification [1] ensures that appropriate safety protocols can be integrated into medicinal chemistry workflows from the outset.

Precursor for Photoaffinity Labeling Probes and Chemical Biology Tools

The benzoyl group of 2-benzoyloxazole contains a photolabile carbonyl moiety that can be exploited in the design of photoaffinity labeling probes. Upon UV irradiation, the benzophenone-type moiety can undergo excitation to a diradical species capable of forming covalent bonds with proximal biomacromolecules, enabling target identification and validation studies. The compound's LogP of 1.91 balances membrane permeability with aqueous solubility, a desirable profile for intracellular probe distribution. The solid physical form (mp 63–67°C) [1] facilitates precise weighing for small-scale probe synthesis, minimizing material waste in precious reagent preparation.

Building Block for Metal-Organic Frameworks and Coordination Polymers

2-Benzoyloxazole functions as an N,O-bidentate ligand precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The oxazole nitrogen and benzoyl carbonyl oxygen provide two Lewis basic sites capable of coordinating to transition metal centers such as Cu(II), Zn(II), and Pd(II). The predicted pKa of −1.80 indicates that the nitrogen atom remains deprotonated and available for coordination under neutral and basic conditions, while the LogP of 1.91 [1] ensures compatibility with common MOF synthesis solvents (e.g., DMF, DEF). The high purity specification of 97% from commercial sources ensures reproducible metal-to-ligand stoichiometry in framework assembly.

Technical Documentation Hub

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